molecular formula C10H19NO6 B14414795 Bis(2-methoxyethyl) L-aspartate CAS No. 86150-70-1

Bis(2-methoxyethyl) L-aspartate

Cat. No.: B14414795
CAS No.: 86150-70-1
M. Wt: 249.26 g/mol
InChI Key: DHECGALBBHZSMG-QMMMGPOBSA-N
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Description

Bis(2-methoxyethyl) L-aspartate: is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of two 2-methoxyethyl groups attached to the aspartate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyethyl) L-aspartate typically involves the reaction of L-aspartic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve steps such as esterification and purification to obtain the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl) L-aspartate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry: Bis(2-methoxyethyl) L-aspartate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It may serve as a model compound for understanding the behavior of aspartate derivatives in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

    Bis(2-methoxyethyl) ether: A related compound with similar structural features but different functional properties.

    Diethylene glycol dimethyl ether: Another compound with comparable chemical characteristics.

Uniqueness: Bis(2-methoxyethyl) L-aspartate is unique due to its specific aspartate backbone and the presence of two methoxyethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

86150-70-1

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

bis(2-methoxyethyl) (2S)-2-aminobutanedioate

InChI

InChI=1S/C10H19NO6/c1-14-3-5-16-9(12)7-8(11)10(13)17-6-4-15-2/h8H,3-7,11H2,1-2H3/t8-/m0/s1

InChI Key

DHECGALBBHZSMG-QMMMGPOBSA-N

Isomeric SMILES

COCCOC(=O)C[C@@H](C(=O)OCCOC)N

Canonical SMILES

COCCOC(=O)CC(C(=O)OCCOC)N

Origin of Product

United States

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